5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline
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Overview
Description
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline group linked to a dimethyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst.
Substitution Reaction: The chloro-substituted aniline can be prepared by reacting aniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chloro-substituted aniline with the dimethyl-imidazole moiety under basic conditions, often using a base like potassium carbonate in a polar solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or dechlorinated products.
Substitution: Substituted aniline derivatives with various nucleophiles.
Scientific Research Applications
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting microbial infections or cancer.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
4’-[(1,7’-dimethyl-2’-propyl-1H,1’H-2,5’-bibenzo[d]imidazol-1’-yl)methyl]biphenyl-2-carboxylic acid: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted aniline group and dimethyl-imidazole moiety make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
922711-62-4 |
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Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-2-[(2,4-dimethylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-8-6-16(9(2)15-8)7-10-3-4-11(13)5-12(10)14/h3-6H,7,14H2,1-2H3 |
InChI Key |
HADKXPRGHJXHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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